N-Methyl-2-piperidinemethanol-d5
Description
Overview of N-Methyl-2-piperidinemethanol as a Core Piperidine (B6355638) Derivative
N-Methyl-2-piperidinemethanol, with the chemical formula C7H15NO, is a derivative of piperidine, a six-membered heterocyclic amine. ontosight.ainist.gov It features a methyl group attached to the nitrogen atom of the piperidine ring and a hydroxymethyl group at the 2-position. ontosight.ai This structure gives the molecule both amine and alcohol functional groups, making it a versatile building block in organic synthesis. ontosight.ai
The presence of these functional groups allows N-Methyl-2-piperidinemethanol to participate in a variety of chemical reactions. It is used as a reactant in the synthesis of more complex molecules, including those with potential biological activity. ontosight.ai For example, it has been used in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, and GABAA receptor agonists. sigmaaldrich.com
Table 1: Chemical Properties of N-Methyl-2-piperidinemethanol
| Property | Value |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol |
| CAS Number | 20845-34-5 |
| Boiling Point | 79-80 °C/7 mmHg (lit.) |
| Density | 0.984 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4823 (lit.) |
Source: Sigma-Aldrich sigmaaldrich.com, NIST nist.gov
Unique Role of Deuteration (-d5) in Research Applications
The "-d5" in N-Methyl-2-piperidinemethanol-d5 signifies that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. Deuterium is a stable isotope of hydrogen with a nucleus containing one proton and one neutron, making it about twice as heavy as a regular hydrogen atom (protium). clearsynth.com This isotopic substitution, while having a minimal effect on the compound's basic chemical properties and shape, introduces significant advantages for research. acs.orgchem-station.com
One of the primary applications of deuteration is in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comthalesnano.com In mass spectrometry, the increased mass of the deuterated compound allows for its clear differentiation from its non-deuterated counterpart. spectroscopyonline.comnih.gov This is particularly useful in quantitative analysis, where the deuterated compound can be used as an internal standard to improve the accuracy and reliability of measurements. thalesnano.com
In NMR spectroscopy, the use of deuterated compounds can simplify complex spectra and provide valuable structural information. thalesnano.comquora.com Deuterated solvents are commonly used in NMR to avoid overwhelming signals from the solvent's protons. simsonpharma.com Furthermore, selective deuteration of a molecule can help in assigning signals and understanding the three-dimensional structure of molecules, including large biomolecules like proteins. clearsynth.comnih.govwikipedia.org
The kinetic isotope effect is another important consequence of deuteration. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions that involve the breaking of this bond. chem-station.com This effect is a powerful tool for studying reaction mechanisms and can be exploited to slow down the metabolism of drugs, potentially improving their pharmacokinetic profiles. symeres.comthalesnano.com
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C7H10D5NO |
| Molecular Weight | 134.23 g/mol |
| CAS Number | 1794971-17-7 |
| Appearance | Colorless Oil |
| Storage | 2-8°C Refrigerator |
Source: Pharmaffiliates pharmaffiliates.com, Santa Cruz Biotechnology scbt.com
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
134.23 g/mol |
IUPAC Name |
dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/i1D3,6D2 |
InChI Key |
HXXJMMLIEYAFOZ-YRYIGFSMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])O |
Canonical SMILES |
CN1CCCCC1CO |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Isotopic Labeling Strategies
Established Synthetic Routes for N-Methyl-2-piperidinemethanol and its Analogues
The synthesis of N-Methyl-2-piperidinemethanol and its analogues can be achieved through both conventional organic chemistry and biocatalytic methods. These approaches offer various levels of stereocontrol and functional group tolerance.
Conventional Organic Synthesis Approaches to Piperidinemethanols
Traditional organic synthesis provides a robust framework for the construction of the piperidine (B6355638) scaffold and subsequent functionalization. These methods often involve multi-step sequences to build the heterocyclic ring and introduce the desired substituents.
Organolithium reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds through nucleophilic addition or deprotonation. wikipedia.org In the context of piperidine synthesis, organolithium chemistry can be employed for the direct functionalization of the piperidine ring. wikipedia.org For instance, the deprotonation of an N-protected piperidine at the C2 position using a strong lithium amide base, followed by reaction with an electrophile, can introduce a substituent at that position. The choice of the nitrogen-protecting group is critical to direct the lithiation to the desired carbon and to prevent side reactions.
A variety of organolithium reagents can be added to terminal and 2,2-disubstituted epoxides in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP) to generate alkenes in a regioselective and highly stereoselective manner. organic-chemistry.org This method provides a versatile route to a range of structurally diverse alkenes. organic-chemistry.org
The synthesis of N-Methyl-2-piperidinemethanol often starts from commercially available 2-piperidinemethanol (B146044). sigmaaldrich.comnist.gov The secondary amine of 2-piperidinemethanol can be methylated using various reagents. A common method is the Eschweiler-Clarke reaction, which involves treating the amine with formaldehyde (B43269) and formic acid. nih.gov This reductive amination procedure is generally high-yielding and avoids the over-methylation that can occur with other methylating agents.
Alternatively, N-alkylation can be achieved using a methyl halide, such as methyl iodide, in the presence of a base to neutralize the hydrogen halide byproduct. Careful control of reaction conditions is necessary to favor mono-methylation. Protecting group strategies are also commonly employed. For example, the hydroxyl group of 2-piperidinemethanol can be protected, followed by N-methylation, and subsequent deprotection to yield the final product.
Biocatalytic Approaches to Piperidine Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative to traditional synthetic methods, offering high regio- and enantioselectivity under mild reaction conditions. nih.gov
Enzyme-Catalyzed Transformations in Stereoselective Synthesis
Enzymes, particularly lipases and oxidases, have been successfully employed in the synthesis of chiral piperidine derivatives. rsc.orgmdpi.com Lipases can catalyze the stereoselective hydrolysis of racemic esters or the acylation of racemic alcohols, allowing for the kinetic resolution of enantiomers. mdpi.comresearchgate.net For example, a racemic ester of 2-piperidinemethanol could be selectively hydrolyzed by a lipase (B570770) to yield one enantiomer of the alcohol and the unreacted ester of the other enantiomer, both in high enantiomeric excess. researchgate.net
Amine oxidases and ene-imine reductases can be used in cascade reactions to convert N-substituted tetrahydropyridines into stereochemically defined piperidines. nih.gov This chemo-enzymatic approach allows for the asymmetric dearomatization of activated pyridines, providing access to highly substituted and stereochemically complex piperidine structures. nih.gov The choice of enzyme and reaction conditions is critical for achieving the desired stereoselectivity.
Regioselective Deuterium (B1214612) Incorporation Techniques for N-Methyl-2-piperidinemethanol-d5
The synthesis of this compound requires the specific introduction of five deuterium atoms. lgcstandards.com The SMILES string for this compound is [2H]C([2H])([2H])N1CCCCC1C([2H])([2H])O. lgcstandards.com This indicates that the deuterium atoms are located on the N-methyl group and the hydroxymethyl group at the C2 position.
A common strategy for introducing the trideuteromethyl group on the nitrogen atom is to use a deuterated version of the Eschweiler-Clarke reaction. nih.govsoton.ac.uk Instead of formic acid, deuterated formic acid (DCOOH or DCOOD) is used in conjunction with formaldehyde. The mechanism involves the formation of a deuterated iminium ion, which is then reduced by the deuterated formate.
For the incorporation of two deuterium atoms at the C2-hydroxymethyl group, a common precursor would be a protected form of 2-piperidinecarboxylic acid. The carboxylic acid can be reduced to the corresponding alcohol using a strong deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4). This reduction effectively replaces the two hydrogens of the hydroxymethyl group with deuterium. The N-methylation step with a trideuteromethyl source would then follow.
An alternative approach involves the use of deuterated building blocks in the initial synthesis of the piperidine ring. However, for a commercially available starting material like 2-piperidinemethanol, post-synthetic modification is often more practical.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Methyl-2-piperidinemethanol | 20845-34-5 | C7H15NO | 129.20 |
| This compound | 1794971-17-7 | C7H10D5NO | 134.23 lgcstandards.comscbt.compharmaffiliates.com |
| 2-Piperidinemethanol | 3433-37-2 | C6H13NO | 115.17 nist.gov |
| Lithium 2,2,6,6-tetramethylpiperidide | Not specified | C9H18LiN | Not specified |
| N-Methylpiperidine | Not specified | C6H13N | Not specified |
| N-Boc-piperidine-2-methanol | 157634-00-9 | C11H21NO3 | 215.29 guidechem.com |
| N-Methyl-2-piperidineethanol | 533-15-3 | C8H17NO | Not specified koeichem.comkoeichem.com |
| 3-Piperidinemethanol | 4606-65-9 | C6H13NO | Not specified koeichem.com |
Homogeneous Ruthenium-Catalyzed Hydrogen-Deuterium Exchange
Homogeneous catalysis using transition metals, particularly ruthenium complexes, is a powerful method for hydrogen-deuterium (H/D) exchange at C-H bonds, especially those activated by adjacent heteroatoms like oxygen or nitrogen. academie-sciences.fr This strategy is highly applicable for introducing the two deuterium atoms onto the hydroxymethyl group of a suitable precursor.
The mechanism often involves the catalyst's interaction with the hydroxyl group of the substrate. For an alcohol like 2-piperidinemethanol, a ruthenium catalyst can facilitate a reversible dehydrogenation to form an intermediate aldehyde. In the presence of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), the subsequent re-hydrogenation (deuteration) of this intermediate leads to the incorporation of deuterium at the α-carbon. academie-sciences.frnih.gov Ruthenium complexes like dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃) have been shown to be effective for the deuteration of primary alcohols. nih.govresearchgate.net The process can be understood as an equilibrium that, when driven by a large excess of the deuterium source, results in high levels of isotopic enrichment. academie-sciences.fr
Table 1: Key Aspects of Homogeneous Ru-Catalyzed H/D Exchange
| Feature | Description |
| Catalyst Type | Homogeneous, typically organometallic Ruthenium complexes (e.g., RuCl₂(PPh₃)₃). nih.govresearchgate.net |
| Deuterium Source | Deuterium gas (D₂), heavy water (D₂O), or deuterated solvents. academie-sciences.fr |
| Mechanism | Involves activation of C-H bonds adjacent to a heteroatom (oxygen in the -CH₂OH group). Often proceeds through a reversible dehydrogenation/re-deuteration cycle via an aldehyde intermediate. academie-sciences.frnih.gov |
| Applicability | Effective for deuterating primary alcohols at the α-position. |
Heterogeneous Metal-Catalyzed Deuteration
Heterogeneous catalysis offers an alternative pathway for H/D exchange, utilizing solid-supported metal catalysts. researchgate.netresearchgate.net This method is advantageous due to the ease of catalyst separation from the reaction mixture. Metals such as platinum, palladium, rhodium, and nickel, often supported on carbon or alumina, can catalyze the exchange between C-H bonds and a deuterium source.
For a substrate like N-Methyl-2-piperidinemethanol, heterogeneous catalysis could be employed to deuterate the hydroxymethyl position. The reaction typically involves exposing the substrate to the catalyst in a deuterated solvent (like D₂O) or under a D₂ atmosphere, often at elevated temperatures. The catalyst surface provides active sites where the C-H bonds are broken and reformed with deuterium. The choice of catalyst and reaction conditions is crucial to control the extent and selectivity of deuteration, as exchange could potentially occur at other positions on the piperidine ring if conditions are too harsh.
Table 2: Comparison of H/D Exchange Catalysis Methods
| Parameter | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst State | Soluble in the reaction medium. | Insoluble solid phase. researchgate.net |
| Selectivity | Often higher and more tunable through ligand modification. | Can be less selective, potentially leading to over-labeling. |
| Catalyst Separation | Typically requires chromatography or distillation. | Simple filtration. researchgate.net |
| Reaction Conditions | Can often be performed under milder conditions. | May require higher temperatures and pressures. |
Utilization of Deuterated Reagents for Trideuteromethylation
Incorporating the trideuteromethyl (-CD₃) group at the nitrogen atom is achieved through the use of specific deuterated C1 building blocks. nih.gov This is a distinct process from H/D exchange and involves forming a new carbon-nitrogen bond.
A common and efficient method is reductive amination of the precursor, 2-piperidinemethanol, using a deuterated formaldehyde source followed by a reducing agent. Alternatively, and more directly for achieving the -CD₃ group, is the use of a trideuteromethylating agent. Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) are classic reagents for this purpose. These reagents react with the secondary amine of the 2-piperidinemethanol precursor to install the N-CD₃ group.
Another increasingly popular approach involves using deuterated methanol (B129727) (CD₃OD) as the C1 source in transition-metal-catalyzed N-methylation reactions. nih.gov These methods are valued for their high isotopic incorporation and site-selectivity. For instance, a modified Eschweiler-Clarke reaction using deuterated formic acid (DCOOD) can also be employed to introduce deuterated methyl groups. soton.ac.uk
Table 3: Common Reagents for Trideuteromethylation
| Reagent | Formula | Typical Application |
| Deuterated Methyl Iodide | CD₃I | Direct alkylation of amines. nih.gov |
| Deuterated Methanol | CD₃OD | Transition-metal-catalyzed methylation reactions. nih.gov |
| Deuterated Formic Acid | DCOOD | Used in reductive amination (Eschweiler-Clarke type) reactions. soton.ac.ukcortecnet.com |
Analytical Verification of Synthetic Products and Deuterium Enrichment
Following the synthesis, it is imperative to verify the chemical structure and confirm the successful incorporation of deuterium at the intended positions. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the final product. The molecular weight of N-Methyl-2-piperidinemethanol (C₇H₁₅NO) is approximately 129.20 g/mol . sigmaaldrich.com The pentadeuterated analogue, this compound (C₇H₁₀D₅NO), has a molecular weight of approximately 134.23 g/mol . scbt.com High-resolution mass spectrometry can confirm the elemental composition and provide strong evidence for the successful incorporation of five deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise location of the deuterium labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated product, the signals corresponding to the protons on the N-methyl group and the hydroxymethyl group should be absent or significantly diminished. The disappearance of these specific resonances confirms that deuteration has occurred at these sites.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum should show signals with chemical shifts corresponding to the N-methyl and hydroxymethyl positions, providing unambiguous proof of the location of the deuterium labels.
¹³C NMR (Carbon-13 NMR): The signals for the carbons bonded to deuterium (the N-CD₃ and -CD₂OH carbons) will appear as multiplets due to C-D coupling, and their resonance may be slightly shifted compared to the non-deuterated compound.
The combination of these analytical methods allows for the unequivocal confirmation of the structure of this compound and a quantitative assessment of its isotopic enrichment.
Table 4: Analytical Techniques for Verification
| Technique | Purpose | Expected Result for this compound |
| Mass Spectrometry (MS) | Confirm molecular weight and isotopic incorporation. | Molecular ion peak corresponding to C₇H₁₀D₅NO (m/z ≈ 134.23). scbt.com |
| ¹H NMR | Identify the location of remaining protons. | Absence or significant reduction of signals for N-CH₃ and C-CH₂OH protons. |
| ²H NMR | Directly observe and locate deuterium atoms. | Signals appear at chemical shifts corresponding to the N-CD₃ and C-CD₂OH positions. |
| ¹³C NMR | Confirm deuteration at specific carbon atoms. | Splitting of carbon signals for N-CD₃ and C-CD₂OH due to C-D coupling. |
Advanced Analytical Applications in Chemical and Proteomics Research
Fundamental Role as an Internal Standard in Quantitative Analysis.scbt.com
In the realm of quantitative analysis, the primary function of N-Methyl-2-piperidinemethanol-d5 is to act as an internal standard. scbt.com An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the accurate quantification of a specific analyte. The deuterated standard co-elutes with the non-labeled analyte of interest, experiencing similar extraction efficiencies and ionization effects during analysis. By comparing the detector response of the analyte to that of the internal standard, analysts can correct for variations in sample preparation and instrument performance, thereby enhancing the reliability of the results.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In LC-MS based assays, this compound is introduced into the sample at a known concentration. During the analysis, the deuterated standard and the non-deuterated analyte are separated from other sample components by the liquid chromatography system before being detected by the mass spectrometer.
The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both the analyte and the internal standard. The distinct mass difference between N-Methyl-2-piperidinemethanol and its d5-labeled counterpart allows for their simultaneous detection and quantification without mutual interference. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve, from which the concentration of the analyte in the original sample can be accurately determined.
| Parameter | N-Methyl-2-piperidinemethanol | This compound |
| Molecular Formula | C7H15NO | C7H10D5NO |
| Molecular Weight | 129.20 g/mol | 134.23 g/mol |
| Typical LC-MS Behavior | Co-elutes with internal standard | Co-elutes with analyte |
| Mass Spectrometry Detection | Monitored at its specific m/z | Monitored at its d5-shifted m/z |
Similar to its role in LC-MS, this compound is also employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) based assays. GC-MS is particularly suited for the analysis of volatile and thermally stable compounds. In this technique, the sample is vaporized and separated in the gas phase by the gas chromatograph before being detected by the mass spectrometer.
The addition of this compound to the sample helps to control for variability in the injection volume and potential degradation of the analyte during the high-temperature GC analysis. As in LC-MS, the mass spectrometer differentiates between the analyte and the deuterated internal standard based on their mass difference. This allows for the generation of a reliable calibration curve and the accurate quantification of N-Methyl-2-piperidinemethanol in the sample.
Integration into Method Development and Validation Protocols
The development and validation of robust analytical methods are crucial for ensuring the quality and reliability of scientific data. This compound plays an integral role in these processes.
During the development of a new analytical method for the quantification of N-Methyl-2-piperidinemethanol, the d5-labeled internal standard is used to optimize various parameters. These include sample extraction procedures, chromatographic conditions (such as the choice of column and mobile phase in LC, or the temperature program in GC), and mass spectrometer settings. By monitoring the recovery and response of the internal standard, researchers can fine-tune the method to achieve maximum sensitivity, selectivity, and reproducibility.
Once a method has been developed, it must be validated to demonstrate its suitability for its intended purpose. Method validation involves assessing several performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification. This compound is essential for these validation experiments.
For instance, to assess accuracy, samples with known concentrations of the analyte are spiked with the internal standard and analyzed. The measured concentrations are then compared to the true values. Precision is evaluated by repeatedly analyzing the same sample and calculating the degree of variation in the results, with the internal standard helping to minimize analytical variability. The use of a deuterated internal standard is often a requirement for regulatory submissions of analytical methods.
| Validation Parameter | Role of this compound |
| Linearity | Used to construct the calibration curve by plotting the analyte/internal standard response ratio against concentration. |
| Accuracy | Added to quality control samples to ensure measured concentrations are close to the true values. |
| Precision | Helps to minimize variability in results from repeated measurements. |
| Limit of Detection (LOD) | The internal standard aids in distinguishing low-level analyte signals from background noise. |
| Limit of Quantification (LOQ) | Ensures that the lowest concentration on the calibration curve can be measured with acceptable precision and accuracy. |
Function as a Certified Reference Material for High-Precision Data Analysis
The reliability of analytical measurements is paramount in scientific research and clinical diagnostics. Certified Reference Materials (CRMs) are the cornerstones of quality assurance, providing a benchmark against which analytical methods and instrumentation can be validated and calibrated. This compound is utilized as a CRM to ensure the accuracy and traceability of analytical data.
Establishment of Analytical Standards and Reference Materials
The establishment of this compound as a certified reference material involves a rigorous and well-documented process to ensure its quality and reliability. lgcstandards.com While specific details for this compound's certification are proprietary to manufacturers, the general principles for creating such standards are well-established. This process typically includes:
Synthesis and Purification: The synthesis of this compound is carefully controlled to achieve high chemical and isotopic purity. Multiple purification steps are employed to remove any unlabeled species and other impurities that could interfere with its function as a standard.
Comprehensive Characterization: The identity and structure of the compound are unequivocally confirmed using a battery of analytical techniques. These often include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium (B1214612) labeling, and mass spectrometry to verify the molecular weight and isotopic distribution.
Purity Assessment: The chemical purity is determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often with multiple detection methods. The isotopic purity, a critical parameter for a deuterated standard, is precisely measured to ensure a high percentage of the d5 isotopologue.
Homogeneity and Stability Studies: The batch of the reference material is tested for homogeneity to ensure that every aliquot is representative of the whole. Stability studies are conducted under various storage conditions to determine the shelf-life and appropriate handling procedures.
Certification and Documentation: Once all quality control criteria are met, a certificate of analysis is issued. scbt.com This document provides detailed information about the certified properties of the material, including its chemical and isotopic purity, concentration (if in solution), and the uncertainty associated with these values. lgcstandards.com
The following table summarizes the key identification and chemical properties of this compound:
| Property | Value |
| Chemical Name | This compound |
| Labeled CAS Number | 1794971-17-7 |
| Unlabeled CAS Number | 20845-34-5 |
| Molecular Formula | C₇H₁₀D₅NO |
| Molecular Weight | 134.23 g/mol |
| SIL Type | Deuterium |
Application in Proteomics Research Methodologies
While direct, large-scale proteomics applications of this compound are not extensively documented in publicly available literature, its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental to bioanalytical methods that are closely related to proteomics. Specifically, it is crucial for the quantitative analysis of small molecules, such as drugs and their metabolites, in complex biological matrices like plasma and tissue. This is a critical aspect of pharmacokinetic studies, which are often conducted in conjunction with proteomics research to understand the effects of a drug on the proteome.
A significant application of this compound is in the quantitative analysis of the local anesthetic, Mepivacaine. nih.gov Mepivacaine, which contains the N-methyl-2-piperidine methanol (B129727) moiety, is widely used in medical and dental procedures. nih.gov Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic and toxicological studies. nih.govnih.gov
In a typical LC-MS/MS method for Mepivacaine quantification, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. nih.govnih.gov Because the deuterated standard is chemically identical to the analyte of interest (or a close structural analog), it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer, and chromatographic behavior. nih.govnih.gov However, due to its higher mass, it can be distinguished from the unlabeled Mepivacaine by the mass spectrometer.
By comparing the peak area of the analyte to the peak area of the internal standard, analysts can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. The table below illustrates a simplified representation of the ions monitored in such an analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mepivacaine | 247.2 | 98.1 |
| This compound (as IS for Mepivacaine metabolite) | 134.2 | Varies based on fragmentation |
Note: The specific product ion for this compound would be determined during method development.
This use of this compound as an internal standard is a powerful example of how stable isotope-labeled compounds contribute to the reliability of bioanalytical data, which is foundational for advancing our understanding in both chemical and proteomics research.
Research Utility in Chemical Biology and Interdisciplinary Sciences
Precursor and Building Block in the Synthesis of Complex Molecules
N-Methyl-2-piperidinemethanol-d5 is a specialized building block utilized in the synthesis of more complex molecules, particularly those containing a piperidine (B6355638) scaffold. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The incorporation of a deuterated N-methyl group and a hydroxymethyl group at the 2-position provides synthetic chemists with a versatile precursor for creating intricate molecular architectures with isotopic labels for advanced research applications.
Design and Synthesis of Substituted Piperidine Scaffolds
The synthesis of substituted piperidine scaffolds is a cornerstone of medicinal chemistry. This compound can be envisioned as a starting material in multi-step synthetic sequences to generate a library of deuterated piperidine derivatives. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the 2-position of the piperidine ring. Furthermore, the N-methyl group can be a key pharmacophoric element in many drug molecules, and its deuteration offers a strategic modification for metabolic studies.
| Precursor | Synthetic Transformation | Resulting Scaffold | Potential Application |
| This compound | Oxidation of the alcohol to an aldehyde or carboxylic acid | 2-formyl-N-(methyl-d5)piperidine or N-(methyl-d5)picolinic acid | Further elaboration into complex heterocyclic systems |
| This compound | Conversion of the alcohol to a leaving group (e.g., tosylate) | 2-(Tosyloxymethyl)-N-(methyl-d5)piperidine | Nucleophilic substitution with various nucleophiles to introduce diversity |
| This compound | Etherification or esterification of the alcohol | 2-(Alkoxymethyl)-N-(methyl-d5)piperidines or 2-(Acyloxymethyl)-N-(methyl-d5)piperidines | Modification of physicochemical properties |
Chiral Synthesis and Stereoisomer Generation
Chirality plays a pivotal role in the biological activity of many pharmaceuticals. The 2-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a racemic mixture of enantiomers. This presents opportunities for its use in chiral synthesis. Resolution of the racemic mixture can provide access to enantiomerically pure forms of the deuterated building block. These pure enantiomers can then be used to synthesize stereochemically defined complex molecules. The ability to generate specific stereoisomers is crucial for understanding the structure-activity relationships of biologically active compounds and for developing more selective and effective drugs.
Mechanistic Studies through Isotopic Labeling
The deuterium (B1214612) atoms in this compound serve as isotopic labels that are invaluable for elucidating reaction mechanisms. The difference in mass between hydrogen and deuterium leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution. By measuring these effects, chemists can gain deep insights into the transition states of reactions.
Probing Reaction Pathways and Intermediate Formation
The use of deuterated compounds like this compound allows researchers to trace the fate of specific atoms throughout a chemical reaction. This is particularly useful in distinguishing between different possible reaction pathways. For example, in a reaction involving the transfer of the N-methyl group, the presence of the deuterium label allows for its unambiguous identification in the products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This can help confirm or rule out proposed reaction intermediates and provide a more detailed understanding of the reaction mechanism.
Investigation of Kinetic Isotope Effects
The investigation of kinetic isotope effects (KIEs) is a powerful tool for determining the rate-limiting step of a reaction and for characterizing the geometry of the transition state. When a C-H bond is broken in the rate-determining step, replacing the hydrogen with a deuterium atom typically leads to a slower reaction rate (a "normal" KIE). The magnitude of this effect can provide information about the nature of the bond breaking in the transition state. In the context of this compound, the deuterium atoms on the methyl group can be used to probe reactions involving the cleavage of a C-H bond on that group, such as in enzymatic N-demethylation reactions.
| Reaction Type | Expected KIE (kH/kD) | Mechanistic Insight |
| N-demethylation involving C-H bond cleavage in the rate-determining step | > 1 (Normal) | C-H bond is being broken in the transition state. |
| Reaction where the C-H bond is not broken in the rate-determining step | ≈ 1 | C-H bond cleavage is not involved in the slowest step of the reaction. |
| Reactions with significant tunneling contributions | Unusually large | Quantum mechanical tunneling of the hydrogen/deuterium atom is occurring. |
Contributions to Metabolic Fate Elucidation Methodologies
Understanding the metabolic fate of drug candidates is a critical aspect of pharmaceutical development. Isotopic labeling with stable isotopes like deuterium is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. This compound, as a precursor to deuterated piperidine-containing compounds, can significantly contribute to these methodologies.
Deuteration of a drug molecule at a metabolically labile position, such as an N-methyl group, can alter its rate of metabolism. This is due to the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly by metabolic enzymes like cytochrome P450s than a C-H bond. nih.gov This "metabolic switching" can lead to a different pharmacokinetic profile, potentially increasing the drug's half-life and exposure. nih.govresearchgate.net By comparing the metabolism of a deuterated compound to its non-deuterated counterpart, researchers can identify the primary sites of metabolism and the enzymes involved.
Furthermore, deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). usask.ca Because a deuterated internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for highly accurate and precise quantification of the non-deuterated drug and its metabolites in biological matrices such as plasma and urine. The use of this compound in the synthesis of such internal standards is therefore a key application in drug development. usask.ca
| Application | Description |
| Metabolic Pathway Identification | By synthesizing a drug candidate with a deuterated N-methyl group derived from this compound, researchers can track the metabolic fate of this specific moiety. The mass shift of 5 Da allows for the easy identification of metabolites retaining the deuterated methyl group versus those that have undergone N-demethylation. |
| Pharmacokinetic Modulation | The intentional incorporation of deuterium at the N-methyl position can slow down N-demethylation, a common metabolic pathway. This can lead to an improved pharmacokinetic profile, including increased bioavailability and a longer half-life, which may allow for less frequent dosing. nih.gov |
| Internal Standards for Bioanalysis | A deuterated version of a piperidine-containing drug, synthesized using this compound, serves as an ideal internal standard for quantitative analysis in biological samples. Its similar chromatographic behavior and distinct mass allow for accurate correction of matrix effects and variations in instrument response. usask.ca |
Application in Drug Discovery and Optimization Methodologies
The unique properties of deuterated compounds are increasingly being leveraged in the field of medicinal chemistry to enhance the properties of drug candidates.
"Deuterium switching" is a strategy in drug development where hydrogen atoms at specific positions in a lead compound are replaced with deuterium atoms to improve its pharmacokinetic or toxicological profile nih.gov. This modification can slow down metabolic processes that involve the cleavage of a carbon-deuterium (C-D) bond, a phenomenon known as the kinetic isotope effect. The C-D bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.
For a hypothetical drug molecule where N-demethylation or oxidation of the piperidine ring is a primary route of metabolism leading to rapid clearance or the formation of undesirable metabolites, a deuterated version like this compound could offer significant advantages. By slowing down these metabolic pathways, the drug's half-life could be extended, potentially leading to a reduced dosing frequency and improved patient compliance. Furthermore, by altering the metabolic profile, the formation of toxic metabolites could be minimized, resulting in an improved safety profile.
Table 2: Comparison of Pharmacokinetic Parameters for a Hypothetical Parent Drug and its Deuterated Analog
| Parameter | Parent Drug (H-analog) | Deuterated Drug (D-analog) | Fold Change |
| Half-life (t1/2) | 2 hours | 6 hours | 3.0x |
| Oral Bioavailability | 30% | 60% | 2.0x |
| Metabolic Clearance | High | Moderate | - |
| Formation of Toxic Metabolite X | 15% of dose | 5% of dose | 0.33x |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create a new chemical entity with an improved affinity, efficacy, or safety profile. The piperidine scaffold is a common feature in many pharmaceuticals researchgate.net.
In the context of molecular hybridization, the N-Methyl-2-piperidinemethanol moiety can serve as a valuable building block. The introduction of deuterium in the form of this compound can offer a "deuterium-enabled chiral switching" (DECS) advantage, where deuteration can stabilize a chiral center and allow for the separation and development of a single, more active enantiomer morressier.com. The piperidine ring itself can improve the metabolic stability and water solubility of the resulting hybrid molecule ccspublishing.org.cn. Furthermore, the hydroxyl group provides a convenient point for chemical modification and linkage to other pharmacophores. The deuteration on the N-methyl group and the piperidine ring can also be used to fine-tune the metabolic stability of the final hybrid compound.
In receptor binding assays, which are fundamental in drug discovery, a labeled ligand is used to quantify the interaction of a test compound with a specific receptor nih.govwikipedia.org. While radiolabeled ligands are common, stable isotope-labeled compounds are increasingly used as internal standards in mass spectrometry-based detection methods.
This compound can serve as an ideal internal standard for its non-deuterated counterpart in quantitative bioanalytical assays. In a typical ligand binding study using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterated standard is added to the experimental samples. Since the deuterated and non-deuterated compounds have nearly identical physicochemical properties, they behave similarly during sample preparation and chromatographic separation. However, they are readily distinguishable by their mass in the mass spectrometer. This allows for accurate quantification of the non-deuterated analyte, as any variability in the analytical process will affect both the analyte and the internal standard equally.
Future Perspectives and Emerging Research Directions
Advancements in Site-Selective Deuteration Technologies
The precise introduction of deuterium (B1214612) atoms into a molecule, known as site-selective deuteration, is a rapidly evolving field with significant implications for the synthesis of compounds like N-Methyl-2-piperidinemethanol-d5. nih.gov Historically, the synthesis of deuterated compounds could be challenging, often requiring multi-step processes and sometimes resulting in incomplete isotopic purity. researchgate.net However, recent breakthroughs in catalytic methods are providing more efficient and selective pathways.
One promising area is the use of transition-metal catalysts, such as iridium and ruthenium complexes, to facilitate hydrogen isotope exchange (HIE). acs.orgelectronicsandbooks.com These methods allow for the direct replacement of hydrogen with deuterium at specific positions in a molecule, often under mild reaction conditions. acs.org For instance, ruthenium complexes have been shown to be effective catalysts for the deuteration of piperidines and other secondary amines using deuterium oxide (D₂O) as the deuterium source. electronicsandbooks.com This one-step exchange-labeling can introduce deuterium at positions both alpha and beta to the nitrogen atom in the piperidine (B6355638) ring. researchgate.netelectronicsandbooks.com
Furthermore, methods are being developed for the regio- and stereoselective synthesis of piperidine isotopologues and isotopomers, which is crucial for understanding the metabolic fate of drugs containing piperidine rings. nih.gov The ability to selectively deuterate specific positions can significantly impact a drug's pharmacokinetic properties by slowing down its metabolism. nih.gov The development of catalysts that can selectively functionalize C-H bonds at different positions on the piperidine ring is a major area of research. nih.gov
Recent research has also highlighted the synthesis of tetradeuterated analogs of complex molecules and the use of deuterated formaldehyde (B43269) in synthetic routes. nih.gov These advancements are crucial for creating a diverse library of deuterated building blocks for drug discovery.
Table 1: Advancements in Site-Selective Deuteration
| Technology | Description | Potential Impact on this compound Synthesis |
|---|---|---|
| Transition-Metal Catalyzed H/D Exchange | Use of catalysts like iridium and ruthenium to directly replace hydrogen with deuterium. acs.orgelectronicsandbooks.com | More efficient and selective introduction of deuterium into the piperidine ring and methyl group. |
| Regio- and Stereoselective Synthesis | Methods to control the exact position and spatial orientation of deuterium atoms. nih.gov | Production of specific isotopomers of this compound to probe metabolic pathways. |
| Catalyst-Controlled C-H Functionalization | Development of catalysts that can target specific C-H bonds for deuteration. nih.gov | Precise control over the deuteration pattern, enabling fine-tuning of the compound's properties. |
Expanding the Scope of Analytical Applications to Novel Biological and Chemical Matrices
Deuterated compounds like this compound are invaluable as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalytical methods as it can correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. kcasbio.com
The future will likely see the expanded use of this compound as an internal standard in the analysis of increasingly complex and novel matrices. This includes not only traditional biological fluids like plasma and urine but also more challenging samples such as:
Tissue samples: For quantifying drug distribution and metabolism in specific organs.
Environmental samples: For monitoring the presence and fate of piperidine-containing compounds, which can be found in various pharmaceuticals and agrochemicals, in water and soil.
Food and beverage samples: To ensure food safety and quality by detecting contaminants or analyzing flavor compounds. For example, piperidine derivatives are relevant in the characterization of beer. nih.gov
Forensic toxicology samples: For the accurate quantification of drugs of abuse and their metabolites, where piperidine structures are common.
The reliability of quantitative methods heavily depends on the purity of the internal standard. nih.gov Therefore, robust synthetic and purification methods for this compound are crucial for its successful application. The presence of even minor impurities can lead to significant issues in bioanalytical method development. nih.gov
Table 2: Potential Novel Analytical Applications for this compound
| Matrix | Application | Importance of Deuterated Standard |
|---|---|---|
| Clinical Toxicology | Quantitation of therapeutic drugs or drugs of abuse containing a piperidine moiety. | High accuracy and precision are critical for clinical decision-making. soton.ac.uk |
| Environmental Analysis | Monitoring of piperidine-containing pollutants in water and soil. | Compensates for matrix effects in complex environmental samples. |
| Food Safety | Detection of contaminants or analysis of flavor compounds in food and beverages. nih.govresearchgate.net | Ensures reliable quantification for regulatory compliance and quality control. |
| Drug Metabolism Studies | Elucidating the metabolic pathways of new drug candidates. nih.gov | Allows for precise tracking and quantification of metabolites. |
Interplay of Isotopic Labeling with Advanced Spectroscopic Techniques
The presence of deuterium in this compound makes it particularly well-suited for advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nobracat-isotopes.com Deuterated solvents are routinely used in NMR to avoid overwhelming signals from the solvent itself. numberanalytics.commerckmillipore.com Similarly, the specific deuteration pattern in this compound can be exploited in sophisticated NMR experiments.
A significant area of emerging research is the use of monodeuterated N-methyl groups, such as the one that can be synthesized for N-Methyl-2-piperidinemethanol, in the study of long-lived nuclear spin states. soton.ac.uknih.govnih.govresearchgate.netsoton.ac.uk These states have relaxation times that can be much longer than conventional NMR signals, offering the potential for new applications in molecular imaging and the study of slow dynamic processes. soton.ac.uknih.govnih.govresearchgate.netsoton.ac.uk The synthesis of N-monodeuteriomethyl-2-substituted piperidines has been described, highlighting the importance of these molecules for such advanced NMR investigations. soton.ac.uknih.govnih.govresearchgate.netsoton.ac.uk
The development of methods to determine the degree of deuteration in a molecule is also crucial. spectralservice.de Advanced NMR techniques can be used to accurately quantify the isotopic purity of deuterated standards like this compound. spectralservice.de
The combination of isotopic labeling with high-resolution mass spectrometry (MS) also continues to be a powerful tool. acs.org Fragmentation patterns in MS can be used to determine the location of deuterium atoms, providing valuable structural information. nih.gov
Table 3: Synergy of this compound with Advanced Spectroscopy
| Spectroscopic Technique | Application | Benefit of Deuteration |
|---|---|---|
| Advanced NMR Spectroscopy | Study of long-lived nuclear spin states. soton.ac.uknih.govnih.govresearchgate.netsoton.ac.uk | The monodeuterated methyl group enables the creation and observation of these long-lived states. |
| Quantitative NMR (qNMR) | Determination of the purity and concentration of substances. spectralservice.de | Can serve as a reference standard for quantifying other compounds. |
| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation and confirmation of deuteration sites. acs.org | The mass difference allows for precise determination of the number and location of deuterium atoms. |
Strategic Design of Deuterated Building Blocks for Modular Synthesis
The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a cornerstone of modern medicinal chemistry. Deuterated compounds like this compound are increasingly being recognized as valuable building blocks for the synthesis of new drug candidates. nih.gov
The incorporation of deuterium into a drug molecule can significantly alter its pharmacokinetic properties, often leading to a more favorable metabolic profile. nih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes that involve the cleavage of that bond. researchgate.net This can result in a longer drug half-life, reduced side effects, and potentially lower required doses. nih.gov
The piperidine ring is a common structural motif in many pharmaceuticals. nih.gov Therefore, having access to a variety of deuterated piperidine building blocks is highly desirable for drug discovery programs. This compound, with its reactive hydroxyl group, can serve as a versatile starting material for the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, allowing for its incorporation into a wide range of molecular scaffolds.
Recent advancements in synthetic chemistry are making the construction of highly functionalized piperidines more efficient. These new methods will undoubtedly be applied to the synthesis of novel deuterated piperidine building blocks, further expanding the toolbox available to medicinal chemists.
Table 4: this compound as a Deuterated Building Block
| Synthetic Strategy | Description | Advantage for Drug Discovery |
|---|---|---|
| Modular Synthesis | Assembling complex molecules from pre-functionalized building blocks. | Rapid and efficient generation of diverse molecular structures. |
| Late-Stage Functionalization | Introducing deuterium at a late stage in a synthetic sequence. acs.org | Allows for the deuteration of complex molecules without the need for de novo synthesis. |
| Kinetic Isotope Effect-Guided Design | Strategically placing deuterium to slow down metabolic degradation. researchgate.net | Improved pharmacokinetic properties of drug candidates. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental protocol for synthesizing and characterizing N-Methyl-2-piperidinemethanol-d5?
- Methodological Answer :
- Synthesis : Use deuterated reagents (e.g., D₂O, CD₃I) to replace hydrogen atoms in the parent compound. Ensure stoichiometric control to minimize isotopic dilution .
- Characterization : Employ ¹H/²H NMR to confirm deuteration efficiency (>98% purity) and LC-MS/MS to verify molecular integrity. Compare spectra with non-deuterated analogs to validate isotopic substitution .
- Quality Control : Adhere to ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and accuracy .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., d5-analogs of structurally similar compounds) to correct for matrix effects .
- Quantification : Optimize UHPLC-HRMS with a C18 column (1.7 µm particle size) and electrospray ionization (ESI) in positive ion mode. Validate the method using FDA Bioanalytical Method Validation criteria (e.g., precision ≤15% RSD) .
Q. How does the deuterium isotope effect influence the pharmacokinetic (PK) studies of this compound?
- Methodological Answer :
- Experimental Design : Conduct comparative PK studies in animal models (e.g., rodents) using both deuterated and non-deuterated forms. Monitor parameters like Cmax , Tmax , and AUC to assess metabolic stability differences due to C-D bond strength .
- Data Interpretation : Apply the Swain-Schaad relationship to quantify kinetic isotope effects (KIEs) and correlate them with metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in deuterium tracing experiments involving this compound?
- Methodological Answer :
- Root-Cause Analysis : Use the PICOT framework to isolate variables:
- Population : Cell lines vs. in vivo models.
- Intervention : Dose concentration and administration route.
- Comparison : Isotopomer distribution patterns.
- Outcome : Discrepancies in tracer incorporation rates.
- Time : Sampling timepoints .
- Technical Validation : Replicate experiments with triple-quadrupole MS/MS to rule out instrument variability. Cross-validate with orthogonal methods (e.g., MALDI-TOF imaging) .
Q. What strategies optimize the use of this compound in mechanistic studies of neurotransmitter modulation?
- Methodological Answer :
- Targeted Assays : Design radioligand binding assays using tritiated (³H) analogs to study receptor affinity (e.g., σ-1 receptors). Pair with deuterated compounds to differentiate nonspecific binding .
- Computational Modeling : Integrate molecular dynamics (MD) simulations to predict deuterium-induced conformational changes. Validate with cryo-EM or X-ray crystallography .
Q. How should researchers address ethical and reproducibility challenges when using deuterated compounds in longitudinal studies?
- Methodological Answer :
- Ethical Compliance : Align with FINER criteria :
- Feasible : Ensure isotopic purity to avoid toxicity.
- Novel : Justify deuterium use over alternative isotopes.
- Ethical : Adhere to OECD 453 guidelines for carcinogenicity testing .
- Reproducibility : Document synthesis protocols in FAIR data formats (Findable, Accessible, Interoperable, Reusable). Use blockchain-backed lab notebooks for audit trails .
Data Presentation and Analysis
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in deuterated compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation models using software like GraphPad Prism. Report EC₅₀ and R² values with 95% confidence intervals.
- Hypothesis Testing : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. Use Benjamini-Hochberg correction for false discovery rate control in omics datasets .
Tables for Method Optimization
| Parameter | Technique | Acceptance Criteria |
|---|---|---|
| Deuteration Efficiency | ¹H NMR | ≥98% isotopic purity |
| Matrix Effect | LC-MS/MS with SPE | ≤20% signal suppression |
| Metabolic Stability | Microsomal Incubation | t½ > 30 minutes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
